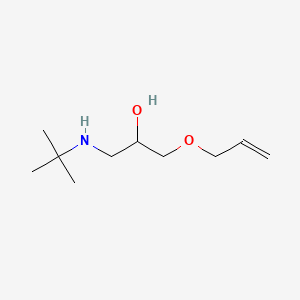
4-Pyridinemethanol, alpha-(2-phenylcyclopropyl)-, (1-alpha(R*),2-beta)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pyridinemethanol, alpha-(2-phenylcyclopropyl)-, (1-alpha(R*),2-beta)- is a chemical compound with the molecular formula C15H15NO and a molecular weight of 225.29 g/mol This compound is characterized by a pyridine ring attached to a methanol group, which is further connected to a phenylcyclopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinemethanol, alpha-(2-phenylcyclopropyl)-, (1-alpha(R*),2-beta)- typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Formation of the Pyridinemethanol Group: The pyridinemethanol group can be synthesized by reacting pyridine with formaldehyde and a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-Pyridinemethanol, alpha-(2-phenylcyclopropyl)-, (1-alpha(R*),2-beta)- can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated pyridines, substituted pyridines
科学研究应用
4-Pyridinemethanol, alpha-(2-phenylcyclopropyl)-, (1-alpha(R*),2-beta)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: It may have potential therapeutic applications, including as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Pyridinemethanol, alpha-(2-phenylcyclopropyl)-, (1-alpha(R*),2-beta)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modulating their activity. It may also interact with cellular receptors, triggering specific signaling pathways that lead to various biological effects.
相似化合物的比较
Similar Compounds
4-Pyridinemethanol: Lacks the phenylcyclopropyl group, making it less complex.
2-Phenylcyclopropylamine: Contains a cyclopropyl group but lacks the pyridinemethanol moiety.
Cyclopropylmethanol: Contains a cyclopropyl group attached to a methanol group but lacks the pyridine ring.
Uniqueness
4-Pyridinemethanol, alpha-(2-phenylcyclopropyl)-, (1-alpha(R*),2-beta)- is unique due to its combination of a pyridine ring, methanol group, and phenylcyclopropyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
属性
CAS 编号 |
63903-03-7 |
|---|---|
分子式 |
C15H15NO |
分子量 |
225.28 g/mol |
IUPAC 名称 |
(S)-[(1S,2S)-2-phenylcyclopropyl]-pyridin-3-ylmethanol |
InChI |
InChI=1S/C15H15NO/c17-15(12-7-4-8-16-10-12)14-9-13(14)11-5-2-1-3-6-11/h1-8,10,13-15,17H,9H2/t13-,14+,15-/m1/s1 |
InChI 键 |
XSRKDWMLXICUMM-QLFBSQMISA-N |
手性 SMILES |
C1[C@@H]([C@H]1[C@@H](C2=CN=CC=C2)O)C3=CC=CC=C3 |
规范 SMILES |
C1C(C1C(C2=CN=CC=C2)O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


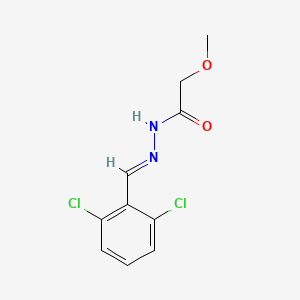
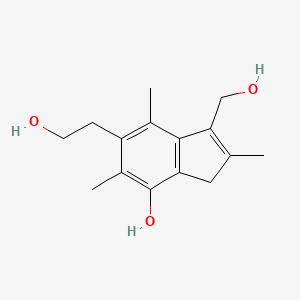
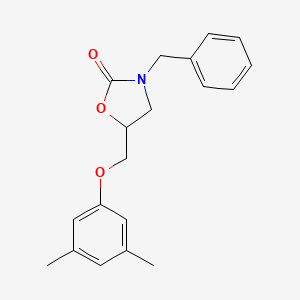
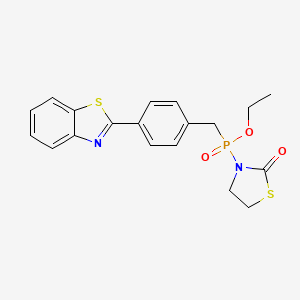
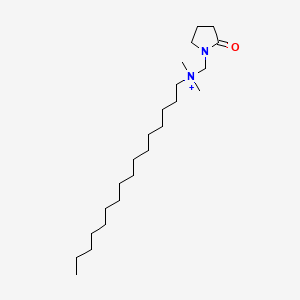
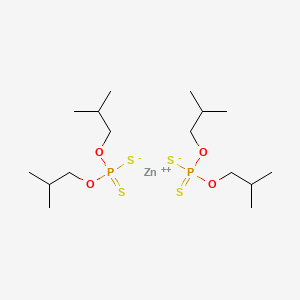
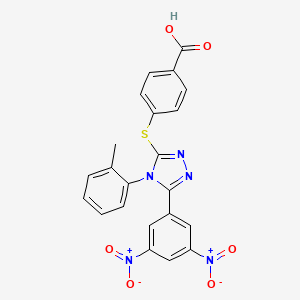
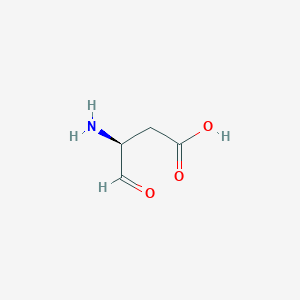
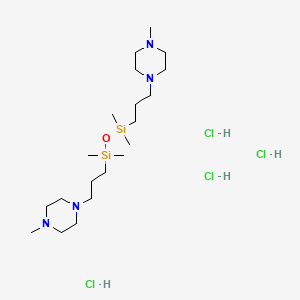
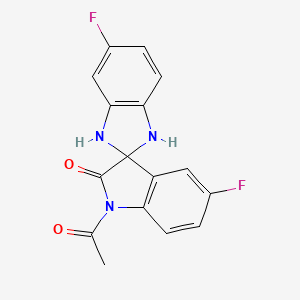


![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-4-[[(2S)-2-[[ethyl-[(2-isopropylthiazol-4-yl)methyl]carbamoyl]amino]-3-methyl-butanoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12748082.png)
